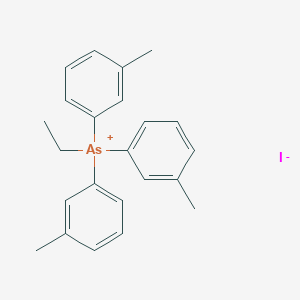![molecular formula C12H12AsNO5S B12577290 {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid CAS No. 212330-55-7](/img/structure/B12577290.png)
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organoarsenic compound that features both a benzenesulfonyl group and an arsonic acid group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The process can be summarized as follows:
Starting Materials: Aniline and arsenic acid.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state arsenic compounds.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, sulfonamides, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology
The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine
In medicine, this compound has been investigated for its potential use as an antimicrobial agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of other organoarsenic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic Acid: Another organoarsenic compound with similar properties but different functional groups.
Phenylarsonic Acid: A related compound with a phenyl group attached to an arsonic acid group.
Uniqueness
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is unique due to the presence of both benzenesulfonyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
212330-55-7 |
|---|---|
Fórmula molecular |
C12H12AsNO5S |
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
[4-(benzenesulfonamido)phenyl]arsonic acid |
InChI |
InChI=1S/C12H12AsNO5S/c15-13(16,17)10-6-8-11(9-7-10)14-20(18,19)12-4-2-1-3-5-12/h1-9,14H,(H2,15,16,17) |
Clave InChI |
ISZQFPRIACCQEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)

![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)

